molecular formula C18H14N2O4 B2630161 Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate CAS No. 946339-85-1

Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate

Cat. No.: B2630161
CAS No.: 946339-85-1
M. Wt: 322.32
InChI Key: MYUJYCFNCZKLKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Hydroxyquinolines has been optimized starting from 4-hydroxyquinolines (4HQs). Aminomethylation was carried out via the modified Mannich reaction (mMr) applying formaldehyde and piperidine .


Molecular Structure Analysis

Quinoline, a vital scaffold for leads in drug discovery, has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula of quinoline is C9H7N .


Chemical Reactions Analysis

Various synthesis protocols have been reported for the construction of quinoline scaffold. For example, Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .

Scientific Research Applications

Quinoline Derivatives in Medicinal Chemistry

Quinoline derivatives, including 8-hydroxyquinoline, have garnered attention for their significant biological activities, which include anti-cancer, anti-microbial, anti-fungal, and anti-viral properties. These compounds have been explored for the treatment of several life-threatening diseases due to their metal chelation properties, making them potent drug candidates for various diseases (Gupta, Luxami, & Paul, 2021).

Quinoline Derivatives in Environmental Sciences

Research on the degradation of pharmaceuticals in aqueous media highlights the application of advanced oxidation processes (AOPs) to treat contaminants, with quinoline derivatives being among the by-products analyzed for their environmental impact. The study of these degradation pathways and by-products, such as hydroquinone and benzoquinone, provides essential insights into the environmental behavior of quinoline derivatives and their potential ecological risks (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Quinoline Derivatives in Materials Science

In the realm of materials science, quinoline derivatives have been explored for their potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The structural design and synthesis of BODIPY-based materials, which share structural similarities with quinoline derivatives, have shown promise in the development of metal-free infrared emitters and sensors, illustrating the versatility and potential of quinoline-based compounds in advanced materials (Squeo & Pasini, 2020).

Safety and Hazards

While the specific safety data sheet for “Methyl 4-(4-hydroxyquinoline-3-carboxamido)benzoate” was not found, a related compound, Methyl benzoate, is classified as a Flammable liquid (Category 4), Acute toxicity, Oral (Category 4), and Short-term (acute) aquatic hazard (Category 3) .

Properties

IUPAC Name

methyl 4-[(4-oxo-1H-quinoline-3-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-24-18(23)11-6-8-12(9-7-11)20-17(22)14-10-19-15-5-3-2-4-13(15)16(14)21/h2-10H,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUJYCFNCZKLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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